molecular formula C17H20N2O2S B12792972 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- CAS No. 199852-37-4

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)-

Cat. No.: B12792972
CAS No.: 199852-37-4
M. Wt: 316.4 g/mol
InChI Key: PACQPJPTAVHWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methoxy and phenylmethyl groups via nucleophilic or electrophilic substitution.

    Reduction/Oxidation Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Green Chemistry: Implementation of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Thiazolopyrimidines are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals targeting specific diseases.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- would depend on its specific biological target. Common mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures.

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.

    Pyrimidinones: Compounds with a pyrimidine ring and a ketone group.

Uniqueness

The unique combination of functional groups and the specific substitution pattern in 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

199852-37-4

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

7-benzyl-3-methoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C17H20N2O2S/c1-11(2)15-13(9-12-7-5-4-6-8-12)18-17-19(16(15)20)14(21-3)10-22-17/h4-8,11,14H,9-10H2,1-3H3

InChI Key

PACQPJPTAVHWMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.